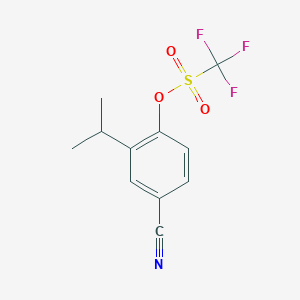

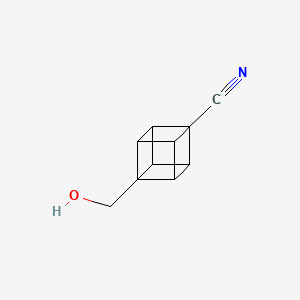

![molecular formula C17H26Cl2N2O B2514592 N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride CAS No. 2418734-75-3](/img/structure/B2514592.png)

N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the reaction of chloro-substituted benzamides with different amines. For instance, the reaction of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with cyclohexylamine leads to the formation of a cyclohexylamino-substituted pyrazole derivative through nucleophilic substitution . Similarly, the synthesis of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides involves the introduction of a cycloalkylamine moiety to the benzamide structure . These examples suggest that the synthesis of the compound of interest might also involve a nucleophilic substitution reaction where an aminomethylcyclohexyl group is introduced to a chloro-substituted benzamide precursor.

Molecular Structure Analysis

The molecular structure of related compounds shows evidence of electronic polarization, where the oxygen atom carries a partial negative charge, and the nitrogen atom of the cyclohexylamine portion carries a partial positive charge . This polarization is a common feature in vinylogous amides and can influence the reactivity and interaction of the compound with other molecules. The presence of intramolecular hydrogen bonds, as seen in some of the related compounds, can also affect the conformation and stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo nucleophilic substitution reactions . Additionally, the presence of electron-withdrawing groups such as nitro or chloro substituents can make certain positions on the benzamide ring more susceptible to reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide . The reductive chemistry of these compounds can lead to the formation of amines or hydroxylamines, which can further react to form more complex structures or exhibit increased cytotoxicity .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as density and refractive index, have been measured and show a linear relationship with concentration . The molar refractivity and polarizability of these compounds can be calculated from these data, providing information on the electronic properties of the molecule, such as its ability to polarize light . The presence of a cyclohexylamine moiety can confer conformational restriction due to steric effects, which can influence the biological activity of the compound, as seen in the case of 5-HT4 receptor agonists .

Propiedades

IUPAC Name |

N-[4-(aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O.ClH/c1-11(2)15-8-5-13(18)9-16(15)17(21)20-14-6-3-12(10-19)4-7-14;/h5,8-9,11-12,14H,3-4,6-7,10,19H2,1-2H3,(H,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXKTCWBTZOJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)C(=O)NC2CCC(CC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2514512.png)

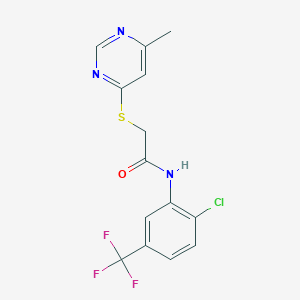

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)

![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2514525.png)

![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)

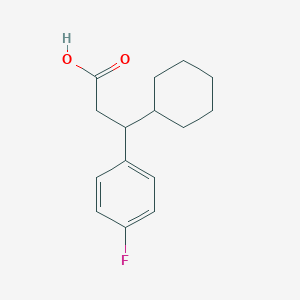

![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)